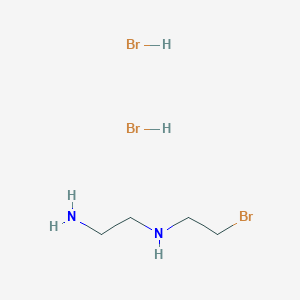

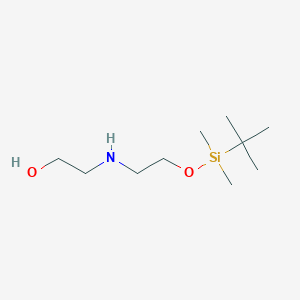

![molecular formula C15H17N5O4.2I B1142443 [(Z)-[1-[(4-carbamoylpyridin-1-ium-1-yl)methoxymethyl]-2-[(Z)-hydroxyiminomethyl]-4-pyridylidene]methyl]-oxo-ammonium CAS No. 120103-35-7](/img/structure/B1142443.png)

[(Z)-[1-[(4-carbamoylpyridin-1-ium-1-yl)methoxymethyl]-2-[(Z)-hydroxyiminomethyl]-4-pyridylidene]methyl]-oxo-ammonium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HLo7 is an organic molecular entity.

Scientific Research Applications

Quaternary Ammonium Polymer Development

Goel et al. (2008) synthesized ‘quat-primer polymers’ by treating branched poly(ethylene imine) with various reagents, resulting in polymers bearing quaternary ammonium and cyclic carbonate groups. These functional macromolecules exhibited unique properties when spin-coated on certain substrates, as revealed through scanning force microscopy (Goel, Beginn, Mourran, & Möller, 2008).

Methylating Tertiary Amines

Sheverdov et al. (2018) developed a method to methylate tertiary amines to quaternary ammonium compounds using 1,1-dicyano-2-methoxy-2-oxoethane-1-ide as the counterion. This process involved stirring methanol solutions of tertiary amines with ethene-1,1,2,2-tetracarbonitrile, leading to the formation of substituted-methylpyridinium 1,1-dicyano-2-methoxy-2-oxoethane-1-ides (Sheverdov, Davydova, Nasakin, Mar'yasov, & Lodochnikova, 2018).

Electrochemical Oxidation Studies

Novak et al. (2013) examined the electrochemical oxidation of bispyridinium oximes, including compounds similar to (Z)-[1-[(4-carbamoylpyridin-1-ium-1-yl)methoxymethyl]-2-[(Z)-hydroxyiminomethyl]-4-pyridylidene]methyl]-oxo-ammonium, at a glassy-carbon electrode. This study provided insights into the oxidation mechanisms and potential applications of these compounds in electrochemistry (Novak, Komorsky-Lovrič, Žunec, & Vrdoljak, 2013).

Computational Study on Acetylcholinesterase Reactivation

Cuya et al. (2018) conducted a computational study on the binding modes of similar oximes on human acetylcholinesterase inhibited by nerve agents. This research offers valuable insights into the design and potential therapeutic applications of these compounds (Cuya, Gonçalves, da Silva, Ramalho, Kuča, & França, 2018).

properties

CAS RN |

120103-35-7 |

|---|---|

Product Name |

[(Z)-[1-[(4-carbamoylpyridin-1-ium-1-yl)methoxymethyl]-2-[(Z)-hydroxyiminomethyl]-4-pyridylidene]methyl]-oxo-ammonium |

Molecular Formula |

C15H17N5O4.2I |

Molecular Weight |

585.13 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

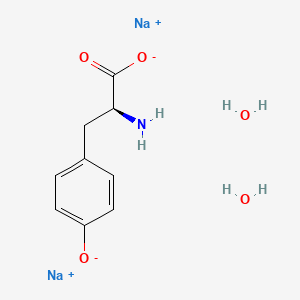

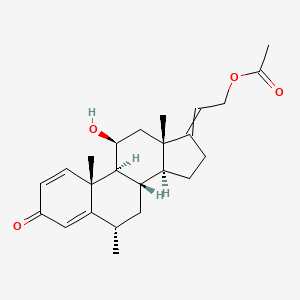

![[2-oxo-2-[(8S,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate](/img/structure/B1142361.png)

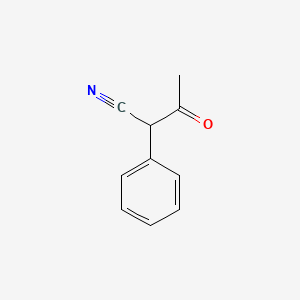

![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol](/img/structure/B1142369.png)